molecular formula C10H15Cl2FN2O2S B6694490 N-(2-amino-2-methylpropyl)-3-chloro-4-fluorobenzenesulfonamide;hydrochloride

N-(2-amino-2-methylpropyl)-3-chloro-4-fluorobenzenesulfonamide;hydrochloride

Cat. No.: B6694490
M. Wt: 317.21 g/mol
InChI Key: IHQJWODWVMSJDF-UHFFFAOYSA-N
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Description

N-(2-amino-2-methylpropyl)-3-chloro-4-fluorobenzenesulfonamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfonamide group, which is known for its role in various pharmacological activities.

Properties

IUPAC Name

N-(2-amino-2-methylpropyl)-3-chloro-4-fluorobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClFN2O2S.ClH/c1-10(2,13)6-14-17(15,16)7-3-4-9(12)8(11)5-7;/h3-5,14H,6,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQJWODWVMSJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-methylpropyl)-3-chloro-4-fluorobenzenesulfonamide;hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with 3-chloro-4-fluorobenzenesulfonyl chloride and 2-amino-2-methylpropanol.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation.

    Catalysts and Reagents: Common reagents include triethylamine or pyridine, which act as bases to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Use of large-scale reactors with precise temperature and pressure control to ensure consistent product quality.

    Automated Systems: Implementation of automated systems for reagent addition and product isolation to enhance efficiency and safety.

    Quality Control: Rigorous quality control measures, including HPLC and NMR spectroscopy, to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)-3-chloro-4-fluorobenzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides.

Scientific Research Applications

N-(2-amino-2-methylpropyl)-3-chloro-4-fluorobenzenesulfonamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including antibacterial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)-3-chloro-4-fluorobenzenesulfonamide;hydrochloride involves:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It can interfere with metabolic pathways, leading to the disruption of cellular processes.

    Binding Interactions: The sulfonamide group can form hydrogen bonds and ionic interactions with biological targets, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-methylpropyl)-3-chlorobenzenesulfonamide
  • N-(2-amino-2-methylpropyl)-4-fluorobenzenesulfonamide
  • N-(2-amino-2-methylpropyl)-3,4-dichlorobenzenesulfonamide

Uniqueness

N-(2-amino-2-methylpropyl)-3-chloro-4-fluorobenzenesulfonamide;hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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